molecular formula C11H17N3O3 B1525847 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid CAS No. 1178852-34-0

2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1525847
CAS No.: 1178852-34-0
M. Wt: 239.27 g/mol
InChI Key: KVBUAVBNICMFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid is a synthetic chemical compound designed for research applications, featuring a pyrazole core linked to an acetic acid chain via a 3,3-dimethylbutanamide spacer. This structure combines two pharmaceutically significant motifs: the pyrazole ring and the carboxylic acid group. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles known for their wide spectrum of biological activities . They are established as key scaffolds in numerous FDA-approved drugs and are extensively investigated in medicinal chemistry for their antimicrobial, anti-inflammatory, antiviral, and particularly, antitumor properties . The acetic acid moiety enhances the molecule's potential for further chemical modification, allowing researchers to create amide or ester derivatives for structure-activity relationship (SAR) studies or to conjugate the molecule to other chemical entities. The primary research value of this compound lies in its potential as a building block for the synthesis of novel molecules targeted at kinase pathways. While the specific activity of this compound has not been reported, structurally related pyrazolyl-acetic acid derivatives and pyrazole-containing hybrids have demonstrated potent biological activities in scientific literature. For instance, certain pyrazolyl-s-triazine hybrids have shown remarkable cytotoxicity against a panel of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) . The mechanism of action for such compounds often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. Prominent examples include the inhibition of the epidermal growth factor receptor (EGFR) and components of the PI3K/AKT/mTOR axis . One study reported that specific pyrazolyl-s-triazine compounds exhibited potent EGFR inhibitory activity with IC50 values in the nanomolar range, comparable to or even surpassing the reference drug Tamoxifen . Therefore, this compound serves as a valuable intermediate for researchers working in drug discovery, specifically in the design and development of targeted cancer therapeutics, enzyme inhibitors, and other biologically active molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(3,3-dimethylbutanoylamino)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBUAVBNICMFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3,3-Dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent research findings and case studies.

The chemical formula for this compound is C₁₁H₁₇N₃O₃, with a molecular weight of 239.27 g/mol. The compound's structure includes a pyrazole ring, which is known for conferring various biological properties.

PropertyValue
Chemical FormulaC₁₁H₁₇N₃O₃
Molecular Weight239.27 g/mol
IUPAC NameThis compound
AppearancePowder

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (T-47D) and melanoma (UACC-257) cell lines. In vitro assays using the MTT method indicated that certain pyrazole derivatives exhibited potent cytotoxic effects against these cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production and the inhibition of cyclooxygenase enzymes. This makes them promising candidates for treating inflammatory diseases .

Analgesic Properties

Analgesic activity has also been attributed to pyrazole derivatives. Experimental models have shown that these compounds can reduce pain responses in animal models, indicating their potential use in pain management therapies .

Case Study 1: Anticancer Efficacy

A study focusing on a series of novel pyrazole derivatives found that specific modifications to the pyrazole structure enhanced anticancer activity against T-47D and UACC-257 cell lines. The results indicated that compounds with bulky substituents showed improved efficacy compared to their simpler counterparts .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of pyrazoles in animal models of inflammation. The findings suggested that these compounds significantly reduced markers of inflammation and were effective in models of arthritis and other inflammatory conditions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Substituent
This compound C₁₁H₁₇N₃O₃ 239.27 (calculated) 325153-00-2 ≥95 3,3-Dimethylbutanamido
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₆H₅F₃N₂O₂ 194.11 (calculated) - 95 Trifluoromethyl
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 1823791-94-1 - Trifluoromethyl, butanoic acid
2-[4-(Benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid C₁₂H₁₀N₂O₃S 262.28 2648941-51-7 95 Benzoylsulfanyl
2-{4-[(1,3-Thiazol-2-yl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid C₈H₈N₄O₄S₂ 288.30 - 95 Thiazolylsulfamoyl

Key Observations:

Molecular Weight : The target compound (239.27 g/mol) has a higher molecular weight than trifluoromethyl-substituted analogs (194.11–222.17 g/mol) due to the bulky 3,3-dimethylbutanamido group. This substituent introduces steric bulk, which may reduce solubility in aqueous media compared to smaller groups like trifluoromethyl .

Substituent Effects: Trifluoromethyl: Enhances lipophilicity and metabolic stability, common in agrochemicals . Benzoylsulfanyl/Thiazolylsulfamoyl: Introduce sulfur-based moieties that may improve binding to metalloenzymes or act as hydrogen-bond acceptors .

Purity : Most analogs are available at ≥95% purity, reflecting standardized synthetic protocols for pyrazole derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazole-based acetic acid derivatives like 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid generally follows these key steps:

  • Formation of the pyrazole ring core via cyclization of hydrazine derivatives with β-dicarbonyl compounds.
  • Functionalization at the pyrazole nitrogen or carbon positions to introduce the acetic acid side chain.
  • Amide bond formation to attach the 3,3-dimethylbutanamido group at the 4-position of the pyrazole ring.

Pyrazole Ring Formation

A common approach involves reacting β-dicarbonyl compounds (such as ethyl acetoacetate or derivatives) with hydrazine or substituted hydrazines under acidic or neutral conditions. For example, a one-pot synthesis method using acetic acid as a mediator allows efficient pyrazole formation with high yields and short reaction times. This method involves:

  • Reacting β-diketones with N,N-dimethylformamide dimethylacetal to form enaminedione intermediates.
  • Subsequent reaction with hydrazine derivatives in ethanol-acetic acid or neat acetic acid to yield pyrazole derivatives.

This procedure has been shown to be efficient for synthesizing pyrazole and fused pyrazole systems with various substitutions.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is typically introduced by alkylation or acylation at the pyrazole nitrogen or carbon. One method involves coupling the pyrazole core with chloroacetic acid or its derivatives under basic conditions to form the pyrazolyl acetic acid.

In more advanced synthetic routes, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to facilitate amide bond formation in the presence of bases like N,N-diisopropylethylamine in polar aprotic solvents (e.g., N,N-dimethylacetamide). This approach allows for precise attachment of the acetic acid group and subsequent functionalization.

Amide Bond Formation with 3,3-Dimethylbutanamide

The amido substituent at the 4-position of the pyrazole ring is introduced via amide coupling reactions. Typical methods include:

  • Activation of the carboxylic acid group on the acetic acid side chain using coupling agents such as dicyclohexylcarbodiimide (DCC), HATU, or carbodiimide derivatives.
  • Reaction with 3,3-dimethylbutanamide or its corresponding amine under controlled temperature conditions.

The coupling reactions often occur in solvents like N,N-dimethylacetamide or dimethylformamide at elevated temperatures (e.g., 100 °C) with short reaction times (around 10 minutes to a few hours) to optimize yield and purity.

Flow Reactor Application

Recent advances include the use of continuous flow reactors for the synthesis of such pyrazole derivatives. For instance, mixing solutions of the pyrazole intermediates, coupling reagents, and bases in N,N-dimethylacetamide and passing them through a heated flow reactor coil (e.g., Hastelloy coil at 100 °C) allows for rapid and efficient synthesis with residence times as short as 10 minutes. This method improves reproducibility and scalability, yielding products with purities suitable for further pharmaceutical research.

Data Table: Representative Preparation Conditions and Yields

Step Reaction Components & Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation β-Diketone + N,N-dimethylformamide dimethylacetal + hydrazine derivative Ethanol-Acetic acid or neat AcOH Reflux (6–8 h) 6–8 h High (not specified) One-pot synthesis; efficient with broad substrates
Acetic acid side chain introduction Pyrazole intermediate + chloroacetic acid derivative + base (NaHCO3) Acetone/Water 0–5 °C to RT Several hours Good Stepwise nucleophilic substitution
Amide coupling (3,3-dimethylbutanamide) Pyrazolyl acetic acid + 3,3-dimethylbutanamide + HATU + N,N-diisopropylethylamine N,N-dimethylacetamide 100 °C 10 min (flow reactor) 38–68% Flow synthesis with HPLC purification

Research Findings and Notes

  • The use of acetic acid as a solvent and mediator in pyrazole synthesis enhances reaction efficiency and yield, providing a greener and simpler protocol compared to multi-step traditional methods.
  • Coupling reagents like HATU combined with bases such as N,N-diisopropylethylamine enable rapid amide bond formation under mild conditions, suitable for sensitive pyrazole derivatives.
  • Continuous flow reactors represent a significant advancement, allowing for precise control of reaction parameters, improved safety, and scalability, which are critical for pharmaceutical applications.
  • Protection and deprotection strategies (e.g., Boc and carbobenzoxy groups) are sometimes employed in related pyrazole peptide derivatives to ensure selective functionalization, though specific to peptide-linked analogs rather than the compound .

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

Amide coupling : Reacting 4-amino-1H-pyrazole with 3,3-dimethylbutanoyl chloride in the presence of coupling agents (e.g., HATU or DCC) under anhydrous conditions.

Acetic acid linkage : Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis.
Key optimization parameters :

  • Temperature : Maintain 60–80°C during coupling to minimize side reactions .
  • Stoichiometry : Use a 1:1.2 molar ratio (pyrazole derivative to acyl chloride) to ensure complete conversion .
  • Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (dimethyl groups), δ 6.8–7.2 ppm (pyrazole protons), and δ 12.1 ppm (carboxylic acid proton) confirm substituent positions .
    • ¹³C NMR : Signals at 170–175 ppm indicate the carboxylic acid group .
  • IR spectroscopy : Bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) validate functional groups .
  • Mass spectrometry (MS) : Molecular ion peak at m/z [M+H]⁺ matches the theoretical molecular weight (±0.5 Da) .

Q. Which functional groups in this compound are critical for derivatization or biological activity?

Methodological Answer:

  • Pyrazole ring : Serves as a scaffold for substitution; the 1H-pyrazole nitrogen enables coordination with metal catalysts in cross-coupling reactions .
  • Amide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and can be modified via hydrolysis or alkylation .
  • Carboxylic acid : Facilitates salt formation (e.g., sodium salts for solubility) or conjugation with biomolecules (e.g., peptides) via EDC/NHS chemistry .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).
    • Parameters : Grid box centered on the active site (20 ų), Lamarckian genetic algorithm (100 runs), and validation via RMSD (<2.0 Å) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. How should researchers resolve discrepancies between computational models and experimental conformational data?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to validate DFT-predicted conformations. Use synchrotron radiation for high-resolution (<1.5 Å) data .
  • Comparative analysis : Overlay computational and experimental structures (e.g., PyMOL) to identify torsional angle mismatches. Adjust force field parameters (e.g., in Gaussian) for better alignment .
  • Spectroscopic validation : Use 2D NOESY NMR to detect through-space interactions inconsistent with computational models .

Q. What methodologies establish structure-activity relationships (SAR) for pharmacological activity?

Methodological Answer:

Derivative synthesis : Modify the pyrazole’s 4-position (e.g., halogenation) or the acetic acid moiety (e.g., esterification).

In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ values against COX-2 or kinases .
  • Cellular uptake : Use fluorescent tagging (e.g., FITC) and flow cytometry to assess permeability .

Data correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key SAR trends .

Q. How can contradictory in vitro/in vivo efficacy data be reconciled?

Methodological Answer:

  • Pharmacokinetic profiling :
    • ADME studies : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
    • Metabolite identification : Use HR-MS to detect phase I/II metabolites that may reduce in vivo activity .
  • Dosage adjustment : Optimize dosing regimens (e.g., QD vs. BID) to match in vitro IC₅₀ with achievable plasma concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.